
(R)-2-Amino-2-(2,4-dichlorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2,4-dichlorophenyl)ethanol is a chiral compound with significant importance in various fields, including pharmaceuticals and chemical research. This compound is known for its enantioselective properties, making it a valuable intermediate in the synthesis of various drugs and chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,4-dichlorophenyl)ethanol can be achieved through several methods. One common approach involves the biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using ketoreductases. For instance, the ketoreductase from Scheffersomyces stipitis CBS 6045 has been reported to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantioselectivity .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2,4-dichlorophenyl)ethanol often involves whole-cell biocatalysis. For example, the Acinetobacter sp. strain ZJPH1806 has been used to catalyze the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high yield and enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(2,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include chiral alcohols, amines, and various substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
®-2-Amino-2-(2,4-dichlorophenyl)ethanol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its enantioselective properties and its role in biological systems.
Medicine: It serves as an intermediate in the synthesis of antifungal agents like miconazole and other therapeutic drugs.
Industry: The compound is used in the production of high-value chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(2,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of antifungal agents, the compound acts as a chiral intermediate, facilitating the formation of active pharmaceutical ingredients. The molecular targets and pathways involved include enzyme-catalyzed reactions that ensure high enantioselectivity and yield .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Chloro-1-(2,4-dichlorophenyl)ethanol: Another chiral intermediate used in the synthesis of antifungal agents.
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: The enantiomer of the compound, used in different pharmaceutical applications.
®-2-Chloro-1-phenylethanol: Used in the synthesis of β-3 adrenergic receptor agonists.
Uniqueness
®-2-Amino-2-(2,4-dichlorophenyl)ethanol is unique due to its specific enantioselective properties, making it a valuable intermediate in the synthesis of various drugs. Its high enantiomeric excess and yield in biocatalytic reactions set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H9Cl2NO |
|---|---|
Poids moléculaire |
206.07 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2,4-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Clé InChI |
VWMOCFARWTYBNT-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)[C@H](CO)N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


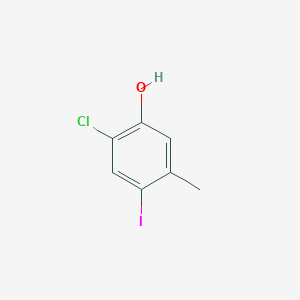
![N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13142810.png)

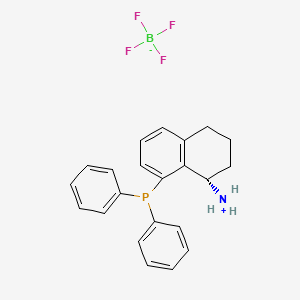
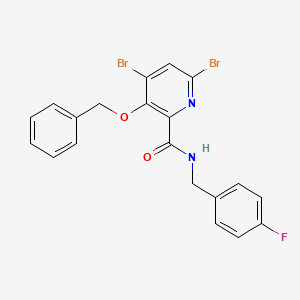
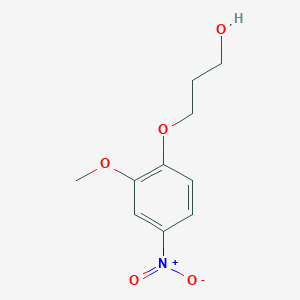
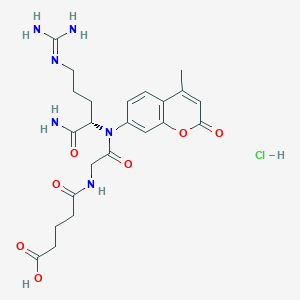
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)
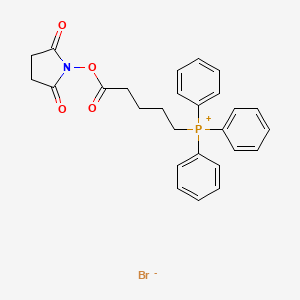
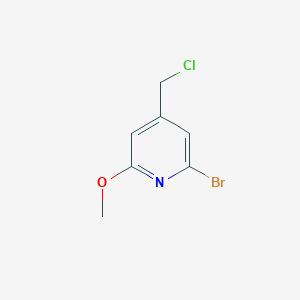

![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)


